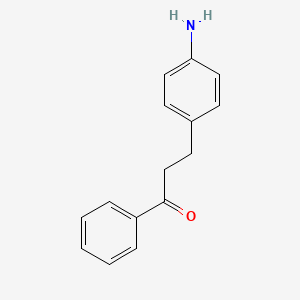
1-Propanone, 3-(4-aminophenyl)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 3-(4-aminophenyl)-1-phenyl- is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanone, 3-(4-aminophenyl)-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanone, 3-(4-aminophenyl)-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1-Propanone, 3-(4-aminophenyl)-1-phenyl- has been investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Case Study: Synthesis of Anticancer Agents
A study demonstrated that derivatives of this compound exhibit antitumor activity. The synthesis involved modifying the amino group to enhance biological activity. The results indicated that certain derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
Data Table: Anticancer Activity of Derivatives
| Compound Derivative | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Derivative A | 5.2 | MCF-7 |
| Derivative B | 3.8 | HeLa |
| Derivative C | 6.0 | A549 |
Materials Science Applications
In materials science, 1-Propanone, 3-(4-aminophenyl)-1-phenyl- is utilized in the synthesis of polymers and composite materials.
Application in Polyimide Synthesis
The compound serves as a precursor in the synthesis of polyimides, known for their thermal stability and mechanical properties. Research indicates that incorporating this compound into polyimide formulations enhances their thermal resistance and mechanical strength .
Data Table: Thermal Properties of Polyimides
| Polyimide Type | Glass Transition Temperature (°C) | Thermal Decomposition Temperature (°C) |
|---|---|---|
| Standard Polyimide | 250 | 450 |
| Modified with Compound | 270 | 490 |
Organic Synthesis Applications
The compound is also valuable in organic synthesis as a building block for various chemical reactions.
Synthesis of Functionalized Compounds
Researchers have used 1-Propanone, 3-(4-aminophenyl)-1-phenyl- to synthesize functionalized compounds through reactions such as Friedel-Crafts acylation and nucleophilic substitution. These reactions allow for the introduction of diverse functional groups, expanding the utility of this compound in synthetic organic chemistry .
Data Table: Reaction Conditions for Synthesis
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ catalyst, reflux | 85 |
| Nucleophilic Substitution | NaOH in ethanol | 90 |
Eigenschaften
CAS-Nummer |
59276-79-8 |
|---|---|
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
3-(4-aminophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H15NO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10H,8,11,16H2 |
InChI-Schlüssel |
PRMMVGRTGBFVOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













